S-Adenosyl-3-methylthiopropylamine sulfate

Catalog No.
S542285
CAS No.
67380-81-8
M.F
C14H26N6O11S3
M. Wt
550.57
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Adenosyl-3-methylthiopropylamine sulfate

CAS Number

67380-81-8

Product Name

S-Adenosyl-3-methylthiopropylamine sulfate

IUPAC Name

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate

Molecular Formula

C14H26N6O11S3

Molecular Weight

550.57

InChI

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1

InChI Key

NZCXDNATCGDLIE-RGBAOSDGSA-M

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O

Solubility

Soluble in DMSO

Synonyms

Decarboxylated S-adenosyl methionine Sulfate; S-Adenosyl-3-methylthiopropylamine; S-Adenosyl-L-methionamine; S-Adenosylmethionamine; Decarboxylated S-adenosylmethionine.

Description

The exact mass of the compound S-Adenosyl-3-methylthiopropylamine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-Adenosyl-3-methylthiopropylamine sulfate (SAM), also known as S-adenosylmethioninamine or decarboxy-adenosylmethionine (dcSAM), is a crucial molecule in the biosynthesis of polyamines. Polyamines are essential cellular components found in all living organisms and play various roles in cell growth, proliferation, differentiation, and survival . SAM acts as the aminopropyl donor in the pathway for creating spermidine and spermine, two key polyamines .

  • Substrate for Polyamine Synthases: SAM serves as a substrate for enzymes called spermidine synthase and spermine synthase. These enzymes utilize the aminopropyl group from SAM to build the polyamine chains .
  • Decarboxylation of S-Adenosylmethionine: SAM is derived from S-adenosylmethionine (SAM), another vital cellular molecule. During the biosynthesis process, SAM undergoes decarboxylation, losing a carbon atom as carbon dioxide (CO2). This decarboxylation step is catalyzed by enzymes known as AdoMet decarboxylases .

While research on SAM itself is not as extensive as its parent molecule SAM, its role as a precursor in polyamine biosynthesis is well established. Understanding polyamine metabolism and the function of SAM within this pathway holds potential significance in various areas of scientific research, including:

  • Cancer Research: Polyamines are known to be elevated in cancer cells, and their biosynthesis is a potential target for developing new cancer therapies .
  • Antimicrobial Development: Polyamine metabolism is essential for bacterial growth, and targeting this pathway with inhibitors could be a strategy for developing new antibiotics .
  • Plant Physiology: Polyamines play a role in plant stress responses, and research on SAM's role in polyamine biosynthesis in plants could contribute to developing stress-resistant crops .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Fukui T, Soda K, Takao K, Rikiyama T. Extracellular Spermine Activates DNA Methyltransferase 3A and 3B. Int J Mol Sci. 2019 Mar 12;20(5). pii: E1254. doi: 10.3390/ijms20051254. PubMed PMID: 30871110; PubMed Central PMCID: PMC6429523.
2: Zabala-Letona A, Arruabarrena-Aristorena A, Martín-Martín N, Fernandez-Ruiz S, Sutherland JD, Clasquin M, Tomas-Cortazar J, Jimenez J, Torres I, Quang P, Ximenez-Embun P, Bago R, Ugalde-Olano A, Loizaga-Iriarte A, Lacasa-Viscasillas I, Unda M, Torrano V, Cabrera D, van Liempd SM, Cendon Y, Castro E, Murray S, Revandkar A, Alimonti A, Zhang Y, Barnett A, Lein G, Pirman D, Cortazar AR, Arreal L, Prudkin L, Astobiza I, Valcarcel-Jimenez L, Zuñiga-García P, Fernandez-Dominguez I, Piva M, Caro-Maldonado A, Sánchez-Mosquera P, Castillo-Martín M, Serra V, Beraza N, Gentilella A, Thomas G, Azkargorta M, Elortza F, Farràs R, Olmos D, Efeyan A, Anguita J, Muñoz J, Falcón-Pérez JM, Barrio R, Macarulla T, Mato JM, Martinez-Chantar ML, Cordon-Cardo C, Aransay AM, Marks K, Baselga J, Tabernero J, Nuciforo P, Manning BD, Marjon K, Carracedo A. mTORC1-dependent AMD1 regulation sustains polyamine metabolism in prostate cancer. Nature. 2017 Jul 6;547(7661):109-113. doi: 10.1038/nature22964. Epub 2017 Jun 28. Erratum in: Nature. 2018 Jan 17;:. PubMed PMID: 28658205; PubMed Central PMCID: PMC5505479.
3: Zhang H, Au SWN. Helicobacter pylori does not use spermidine synthase to produce spermidine. Biochem Biophys Res Commun. 2017 Aug 26;490(3):861-867. doi: 10.1016/j.bbrc.2017.06.132. Epub 2017 Jun 22. PubMed PMID: 28648602.
4: Chintapalli VR, Al Bratty M, Korzekwa D, Watson DG, Dow JA. Mapping an atlas of tissue-specific Drosophila melanogaster metabolomes by high resolution mass spectrometry. PLoS One. 2013 Oct 29;8(10):e78066. doi: 10.1371/journal.pone.0078066. eCollection 2013. PubMed PMID: 24205093; PubMed Central PMCID: PMC3812166.
5: Pegg AE, Wang X, Schwartz CE, McCloskey DE. Spermine synthase activity affects the content of decarboxylated S-adenosylmethionine. Biochem J. 2011 Jan 1;433(1):139-44. doi: 10.1042/BJ20101228. PubMed PMID: 20950271.
6: Sebastiano R, Knob R, Citterio A, Righetti PG. Analysis of trace degradation products (decarboxylated diastereoisomers) of S-adenosylmethionine by electrophoresis in capillaries with cationic coatings (N-methylpolyvinylpyridinium or divalent barium). Electrophoresis. 2010 Oct;31(21):3592-6. doi: 10.1002/elps.201000292. PubMed PMID: 20925050.
7: Sandmark J, Eliot AC, Famm K, Schneider G, Kirsch JF. Conserved and nonconserved residues in the substrate binding site of 7,8-diaminopelargonic acid synthase from Escherichia coli are essential for catalysis. Biochemistry. 2004 Feb 10;43(5):1213-22. PubMed PMID: 14756557.
8: Wiest L, Pegg AE. Assay of spermidine and spermine synthases. Methods Mol Biol. 1998;79:51-7. PubMed PMID: 9463817.
9: Samejima K. [Methodological approach to regulation of polyamine]. Yakugaku Zasshi. 1997 Nov;117(10-11):690-9. Review. Japanese. PubMed PMID: 9414583.
10: Hamasaki-Katagiri N, Tabor CW, Tabor H. Spermidine biosynthesis in Saccharomyces cerevisae: polyamine requirement of a null mutant of the SPE3 gene (spermidine synthase). Gene. 1997 Mar 10;187(1):35-43. PubMed PMID: 9073064.
11: Frostesjö L, Holm I, Grahn B, Page AW, Bestor TH, Heby O. Interference with DNA methyltransferase activity and genome methylation during F9 teratocarcinoma stem cell differentiation induced by polyamine depletion. J Biol Chem. 1997 Feb 14;272(7):4359-66. PubMed PMID: 9020157.
12: Anderson MM, Ast T, Nicolaou A, Valko K, Gibbons WA. Nitric oxide effects on polyamine pathways in cultured hepatocytes. Biochem Soc Trans. 1994 Aug;22(3):295S. PubMed PMID: 7821554.
13: Smith TK, Lindqvist L, Alakuijala L, Eloranta TO. Effects of dietary polyamine precursors on the metabolism and tissue concentrations of amino acids in the rat. Ann Nutr Metab. 1989;33(3):143-52. PubMed PMID: 2802527.
14: Claverie N, Pasquali JL, Mamont PS, Danzin C, Weil-Bousson M, Siat M. Immunosuppressive effects of (2R,5R)-6-heptyne-2,5-diamine, an inhibitor of polyamine synthesis: II. Beneficial effects on the development of a lupus-like disease in MRL-lpr/lpr mice. Clin Exp Immunol. 1988 May;72(2):293-8. PubMed PMID: 3409547; PubMed Central PMCID: PMC1541544.
15: Haegele KD, Splinter TA, Romijn JC, Schechter PJ, Sjoerdsma A. Decarboxylated-S-adenosylmethionine excretion: a biochemical marker of ornithine decarboxylase inhibition by alpha-difluoromethylornithine. Cancer Res. 1987 Feb 1;47(3):890-5. PubMed PMID: 3100028.
16: Anton DL. A rapid nonchromatographic assay for aminopropyltransferases. Anal Biochem. 1986 Jul;156(1):45-7. PubMed PMID: 3526973.
17: Wagner J, Hirth Y, Claverie N, Danzin C. A sensitive high-performance liquid chromatographic procedure with fluorometric detection for the analysis of decarboxylated S-adenosylmethionine and analogs in urine samples. Anal Biochem. 1986 May 1;154(2):604-17. PubMed PMID: 3728970.
18: McGovern KA, Clark RS, Pegg AE. Effect of 1,3,6-triaminohexane and 1,4,7-triaminoheptane on growth and polyamine metabolism in SV-3T3 cells treated with 2-difluoromethylornithine. J Cell Physiol. 1986 May;127(2):311-6. PubMed PMID: 3009500.
19: Oredsson SM, Kanje M, Mamont PS, Wagner J, Heby O. Polyamine depletion increases cellular ribonucleotide levels. Mol Cell Biochem. 1986 Apr;70(1):89-96. PubMed PMID: 3086709.
20: Wagner J, Hirth Y, Piriou F, Zakett D, Claverie N, Danzin C. N-Acetyl decarboxylated S-adenosylmethionine, a new metabolite of decarboxylated S-adenosylmethionine: isolation and characterization. Biochem Biophys Res Commun. 1985 Dec 17;133(2):546-53. PubMed PMID: 4084287.

Explore Compound Types